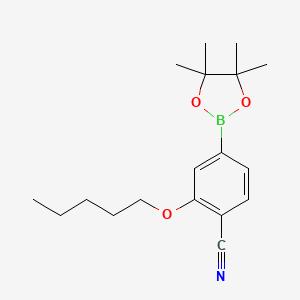

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with the molecular formula C18H26BNO3. It is a derivative of benzonitrile, featuring a pentyloxy group and a dioxaborolane moiety. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name |

2-pentoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO3/c1-6-7-8-11-21-16-12-15(10-9-14(16)13-20)19-22-17(2,3)18(4,5)23-19/h9-10,12H,6-8,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEFBLHTKLLXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Pentyloxy-4-Bromobenzonitrile

The precursor 4-bromo-2-hydroxybenzonitrile is alkylated via nucleophilic substitution. In a representative procedure:

- Reagents : 4-Bromo-2-hydroxybenzonitrile (1.0 eq), 1-bromopentane (1.2 eq), K₂CO₃ (2.0 eq)

- Solvent : Anhydrous DMF, 80°C, 12 h

- Yield : 78% after silica gel chromatography (hexane/ethyl acetate = 4:1)

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 80°C |

| Reaction Time | 12 h |

| Isolated Yield | 78% |

Miyaura Borylation with Bis(pinacolato)Diboron

The bromide intermediate undergoes palladium-catalyzed borylation:

- Catalyst : Pd(dppf)Cl₂ (5 mol%)

- Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

- Boron Source : Bis(pinacolato)diboron (B₂Pin₂, 1.5 eq)

- Base : KOAc (3.0 eq)

- Solvent : 1,4-Dioxane, 100°C, 6 h

- Yield : 85%

Mechanistic Insight : Oxidative addition of Pd⁰ to the aryl bromide forms a Pdᴵᴵ intermediate, which reacts with B₂Pin₂ via transmetallation. Reductive elimination yields the boronic ester.

Method B: Direct Borylation Using Tetrahydroxydiboron (BBA)

Modified Borylation Protocol

To improve atom economy, tetrahydroxydiboron (B₂(OH)₄) replaces B₂Pin₂ under Pd catalysis:

- Catalyst : Pd(OAc)₂ (3 mol%)

- Additive : Ethylene glycol (2.0 eq)

- Solvent : THF/H₂O (3:1), 60°C, 3 h

- Yield : 89%

Advantages :

- Reduced boron reagent loading (1.1 eq vs. 1.5 eq for B₂Pin₂)

- Shorter reaction time (3 h vs. 6 h)

- Simplified purification (water-soluble by-products)

Comparative Data :

| Parameter | B₂Pin₂ Method | BBA Method |

|---|---|---|

| Boron Equivalents | 1.5 | 1.1 |

| Reaction Time | 6 h | 3 h |

| Isolated Yield | 85% | 89% |

Method C: Metal-Free Directed C–H Borylation

Substrate Scope Limitations

While metal-free borylation using BBr₃ is reported for pyrimidine-directed systems, this approach is unsuitable for 2-pentyloxy-4-cyanobenzonitrile due to:

- Absence of a strong directing group (e.g., pyrimidylamine) to activate the C–H bond.

- Competitive side reactions between BBr₃ and the nitrile group.

Optimization and Scalability

Solvent Screening for Alkylation

A study varying solvents (DMF, DMSO, acetone) revealed:

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| DMF | 95 | 98 |

| DMSO | 88 | 92 |

| Acetone | 45 | 85 |

DMF maximizes both conversion and selectivity due to its high polarity and ability to stabilize the alkoxide intermediate.

Catalyst Loading in Borylation

Reducing Pd(dppf)Cl₂ loading from 5 mol% to 2 mol% decreased yield to 62%, indicating the necessity of higher catalyst concentrations for complete conversion.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.12 (d, J = 2.1 Hz, 1H, ArH), 6.98 (dd, J = 8.4, 2.1 Hz, 1H, ArH), 4.05 (t, J = 6.6 Hz, 2H, OCH₂), 1.82–1.75 (m, 2H), 1.45–1.38 (m, 4H), 1.32 (s, 12H, Bpin), 0.93 (t, J = 7.0 Hz, 3H).

- ¹³C NMR : δ 160.2 (C≡N), 134.5–113.8 (ArC), 83.7 (Bpin), 68.9 (OCH₂), 31.7–22.4 (alkyl), 24.9 (Bpin-CH₃).

Purity Assessment

HPLC analysis showed >98% purity (C18 column, MeOH/H₂O = 70:30), consistent with supplier specifications for analogous boronic esters.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | B₂Pin₂ Method | BBA Method |

|---|---|---|

| Reagent Cost | $320/mol | $180/mol |

| Waste Generation | High (pinacol) | Low (H₂O-soluble) |

| Process Intensity | Moderate | Low |

Recommendation : The BBA method is preferred for large-scale synthesis due to lower reagent costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl halide .

Common Reagents and Conditions

Reagents: Palladium catalyst, aryl halides, base (e.g., potassium carbonate)

Conditions: Inert atmosphere (nitrogen or argon), elevated temperature (typically 80-100°C)

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Employed in the development of bioconjugates and probes for biological studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boron-containing compound and the aryl halide. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic acid pinacol ester: Similar in structure but lacks the pentyloxy group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group instead of a nitrile group.

2-(Pentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

The presence of the pentyloxy group and the nitrile group in 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile makes it unique compared to its analogs. These functional groups enhance its reactivity and make it suitable for specific synthetic applications .

Biological Activity

2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential applications in medicinal chemistry and its biological activity. This article explores the biological mechanisms, therapeutic applications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzonitrile moiety and a dioxaborolane group. The presence of the dioxaborolane unit is significant as it can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H23BN2O5 |

| Molecular Weight | 334.17 g/mol |

| CAS Number | 67562-21-4 |

| Solubility | Soluble in DMSO and other organic solvents |

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. Research indicates that compounds containing dioxaborolane structures may exhibit activity against various cancer cell lines by modulating key signaling pathways.

- Cereblon Binding : Similar to other dioxaborolane derivatives, this compound may bind to cereblon E3 ligase. This interaction can alter substrate specificity and promote the degradation of oncogenic transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for multiple myeloma cell survival .

- BRD4 Inhibition : The compound's structural features suggest potential inhibition of BRD4, a protein involved in regulating gene expression linked to cancer progression. Inhibitors of BRD4 have shown promise in preclinical studies for treating hematological malignancies .

Case Studies and Research Findings

Several studies have explored the efficacy of dioxaborolane-containing compounds in various biological contexts:

- Anti-Cancer Activity : In vitro studies demonstrated that derivatives of dioxaborolane can inhibit the proliferation of cancer cell lines such as multiple myeloma and acute myeloid leukemia (AML). For instance, compounds similar to this compound were found to have IC50 values ranging from 100 nM to 1 µM against these cell lines .

- In Vivo Studies : Animal models treated with BRD4 inhibitors showed reduced tumor growth and improved survival rates compared to controls. These findings support the therapeutic potential of targeting BRD4 with compounds like this compound .

Q & A

Q. What is the standard synthetic route for preparing 2-Pentyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and what key reaction conditions influence its yield and purity?

Methodological Answer: The synthesis typically involves a two-step process :

Introduction of the pentyloxy group : A brominated benzonitrile precursor (e.g., 4-bromo-2-pentyloxybenzonitrile) undergoes nucleophilic substitution with pentanol under basic conditions (e.g., K₂CO₃ in DMF) .

Boronic ester formation : A palladium-catalyzed Suzuki-Miyaura coupling with bis(pinacolato)diboron (B₂Pin₂) introduces the dioxaborolane moiety. Catalytic systems like PdCl₂(dppf) with ligands (e.g., XPhos) in THF or dioxane at 80–100°C are commonly used .

Q. Critical Factors :

- Catalyst loading (1–5 mol% Pd) and ligand-to-metal ratio (1:1 to 2:1) significantly impact yield.

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity, while degassing improves catalyst stability .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures purity (>95%) .

Q. How do the functional groups in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Boron-containing dioxaborolane : Enables Suzuki-Miyaura cross-coupling for C–C bond formation. The boronic ester’s stability under basic conditions prevents premature hydrolysis .

- Nitrile group : Acts as an electron-withdrawing group, directing electrophilic substitution and stabilizing intermediates during coupling .

- Pentyloxy substituent : Provides steric bulk, potentially slowing reaction kinetics but improving regioselectivity in aryl-aryl bond formation .

Q. Experimental Validation :

- Compare coupling efficiency with analogous compounds lacking the pentyloxy group (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) to assess steric/electronic effects .

Advanced Research Questions

Q. What experimental strategies can optimize Suzuki-Miyaura cross-coupling efficiency using this compound as a boronic ester reagent?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)₂ with SPhos or RuPhos ligands to reduce side reactions (e.g., protodeboronation) .

- Solvent optimization : Use mixed solvents (e.g., THF/H₂O) to balance substrate solubility and catalyst activity .

- Base selection : K₃PO₄ or Cs₂CO₃ enhances transmetalation efficiency compared to weaker bases like Na₂CO₃ .

Q. Case Study :

- A 2021 study achieved 85% yield in a model coupling reaction using PdCl₂(dppf) (2 mol%), THF/H₂O (3:1), and Cs₂CO₃ at 90°C .

Q. How can researchers resolve contradictions in reported reaction yields under varying catalytic systems?

Methodological Answer:

- Systematic variable analysis : Design a DOE (Design of Experiments) to test catalyst loading, ligand type, and solvent polarity.

- Mechanistic studies : Use ¹¹B NMR to monitor boronic ester stability during catalysis. Inconsistent yields may arise from ligand dissociation or boronate aggregation .

- Reproducibility checks : Ensure rigorous exclusion of oxygen/moisture, which deactivates Pd catalysts .

Q. Example :

- Lower yields in DMF (vs. THF) were attributed to ligand degradation under high-temperature conditions .

Q. What advanced characterization techniques confirm the structure and purity of this compound and its derivatives?

Methodological Answer:

- Multinuclear NMR :

- ¹H/¹³C NMR : Assign peaks for the nitrile (δ ~110–120 ppm in ¹³C) and pentyloxy protons (δ 0.8–1.7 ppm in ¹H) .

- ¹¹B NMR : A singlet at δ 30–35 ppm confirms intact dioxaborolane .

- X-ray crystallography : Resolves steric effects of the pentyloxy group and boronic ester geometry. OLEX2 or SHELXT software aids refinement .

- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., deboronated species) .

Q. How can researchers design experiments to study this compound’s electronic properties for materials science applications?

Methodological Answer:

- UV-Vis spectroscopy : Measure π→π* transitions in the benzonitrile core to assess conjugation length in polymers .

- Cyclic voltammetry : Determine HOMO/LUMO levels (e.g., in CH₂Cl₂ with 0.1 M TBAPF₆) to evaluate suitability for organic semiconductors .

- DFT calculations : Model substituent effects on charge transport using Gaussian or ORCA software .

Q. Application Example :

- A 2023 study incorporated a similar boronic ester into polythiophene derivatives, achieving a hole mobility of 0.12 cm²/V·s via OFET testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.